

Enhancing Long-Term Protein Stability with NDSB-195: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NDSB-195

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Introduction

The long-term stability of proteins is a critical factor in a wide range of applications, from basic research to the development of therapeutic drugs. Proteins are susceptible to degradation, aggregation, and loss of function over time, which can compromise experimental results and the efficacy of protein-based products. Non-Detergent Sulfo betaine 195 (**NDSB-195**) is a zwitterionic compound that has demonstrated significant potential in stabilizing proteins.^{[1][2]} This document provides detailed application notes and protocols for utilizing **NDSB-195** solutions to enhance the long-term storage and stability of proteins.

NDSB-195, also known as Dimethylethylammonium Propane Sulfonate, is recognized for its ability to prevent protein aggregation and facilitate the renaturation of denatured proteins.^{[3][4]} Unlike traditional detergents, **NDSB-195** does not form micelles and is easily removable by dialysis, making it a valuable tool in protein biochemistry.^{[3][6]} Its zwitterionic nature over a broad pH range and minimal impact on buffer viscosity further contribute to its utility.^{[1][3]}

Mechanism of Action

The stabilizing effect of **NDSB-195** is attributed to its ability to interact with the hydrophobic regions of proteins.^{[3][6]} This interaction is thought to prevent the intermolecular hydrophobic interactions that lead to aggregation. By binding to the protein surface, **NDSB-195** can help

maintain the native conformation and enhance solubility. Studies on ubiquitin have shown that **NDSB-195** can enhance protein stability against chemical denaturation.[\[2\]](#)

Quantitative Data on Protein Stability in NDSB-195

While extensive long-term storage data across a wide variety of proteins is still emerging, existing studies provide compelling evidence of the stabilizing effects of **NDSB-195**. The following table summarizes available quantitative data.

Protein Model	NDSB-195 Concentration	Parameter Measured	Observation	Reference
Lysozyme	0.25 M	Solubility	Solubility approximately doubled.	[3] [6]
Lysozyme	0.75 M	Solubility	Solubility approximately tripled.	[3] [6]
Bovine Serum Albumin (BSA)	0.5 M	Aggregation (DTT-induced)	Delayed the onset and progression of aggregation.	
Ubiquitin	Not specified	Stability against Guanidium Chloride Denaturation	Enhanced stability.	[2]

Experimental Protocols

Protocol 1: Preparation of Protein Samples with NDSB-195 for Long-Term Storage

This protocol outlines the steps for preparing protein samples with **NDSB-195** for storage at various temperatures.

Materials:

- Purified protein of interest
- **NDSB-195** (purity $\geq 95\%$)
- Appropriate storage buffer (e.g., PBS, Tris-HCl)
- Sterile, low-protein-binding microcentrifuge tubes
- Sterile filters (0.22 μm)

Procedure:

- **Buffer Preparation:** Prepare the desired storage buffer and adjust the pH to the optimal range for the protein of interest.
- **NDSB-195 Stock Solution:** Prepare a concentrated stock solution of **NDSB-195** (e.g., 1 M) in the storage buffer. Ensure complete dissolution.
- **Sterilization:** Sterile-filter the **NDSB-195** stock solution using a 0.22 μm filter to prevent microbial contamination.^[6]
- **Protein Sample Preparation:**
 - Dialyze the purified protein against the chosen storage buffer to ensure buffer compatibility.
 - Determine the protein concentration using a suitable method (e.g., A280, BCA assay).
- **Addition of NDSB-195:** Add the sterile **NDSB-195** stock solution to the protein sample to achieve the desired final concentration (typically 0.25 M to 1 M). Gently mix by pipetting. Avoid vigorous vortexing.
- **Aliquoting:** Aliquot the protein-**NDSB-195** solution into sterile, low-protein-binding microcentrifuge tubes. The aliquot volume should be suitable for single-use to avoid repeated freeze-thaw cycles.
- **Storage:**

- Short-term (days to weeks): Store at 4°C.
- Long-term (months to years): Snap-freeze the aliquots in liquid nitrogen and then transfer to -80°C for storage. Alternatively, for some proteins, storage at -20°C may be sufficient.

Protocol 2: Assessment of Long-Term Protein Stability in NDSB-195

This protocol provides methods to evaluate the stability of proteins stored in **NDSB-195** solutions over time.

1. Assessment of Protein Aggregation by Dynamic Light Scattering (DLS)

Procedure:

- At designated time points (e.g., 0, 1, 3, 6 months), thaw one aliquot of the protein sample stored at -80°C.
- Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any large aggregates.
- Carefully transfer the supernatant to a clean cuvette suitable for DLS analysis.
- Perform DLS measurements to determine the size distribution and polydispersity of the protein particles in solution.
- An increase in the average particle size or polydispersity over time indicates aggregation.

2. Assessment of Protein Secondary Structure by Circular Dichroism (CD) Spectroscopy

Procedure:

- Thaw a stored aliquot at each time point.
- Prepare the sample for CD analysis by diluting it to an appropriate concentration (typically 0.1 mg/mL) in the storage buffer.
- Record the far-UV CD spectrum (typically 190-260 nm).

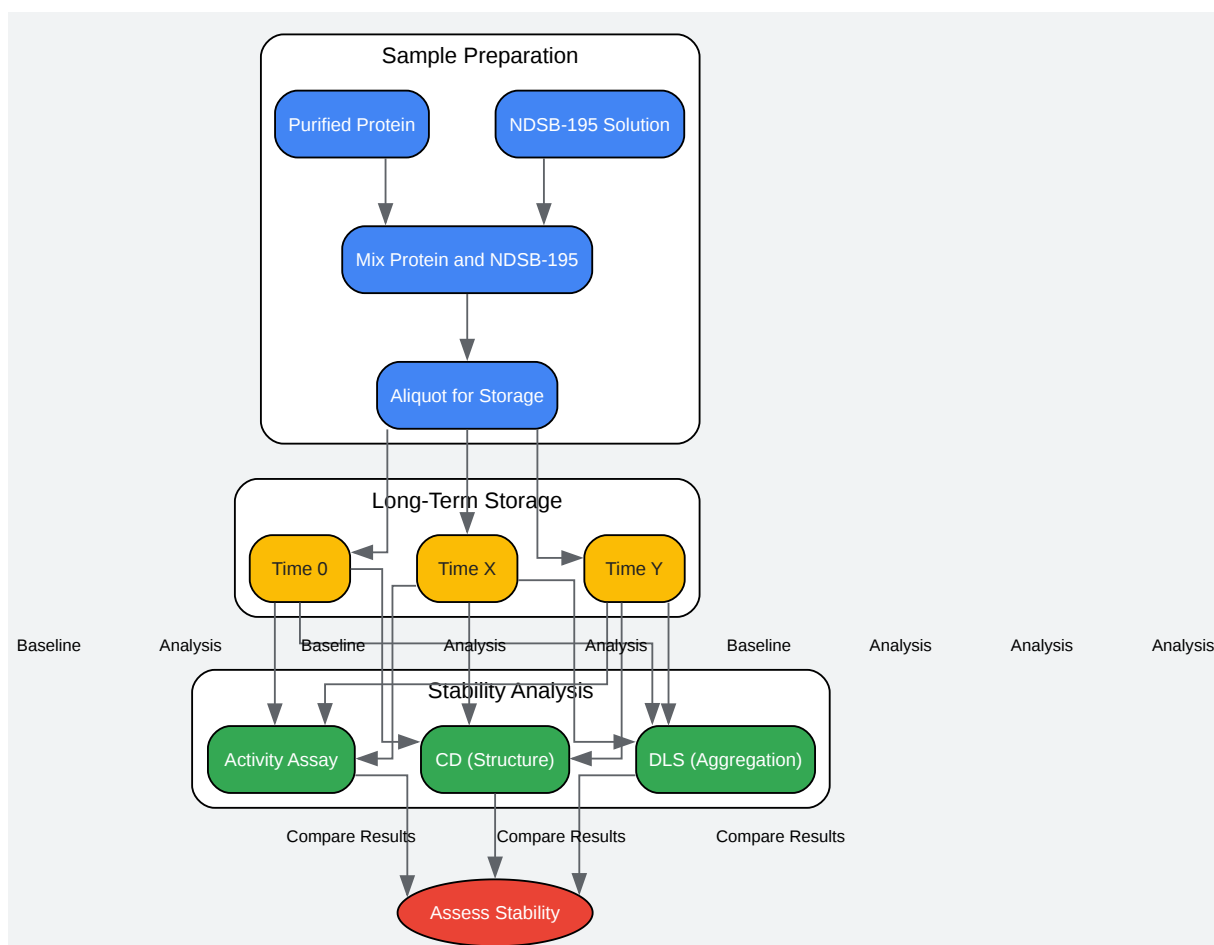
- Compare the spectra obtained at different time points. Significant changes in the spectral shape, particularly at the characteristic minima for α -helices (208 and 222 nm) and β -sheets (218 nm), indicate changes in the secondary structure.

3. Assessment of Protein Activity (for Enzymes)

Procedure:

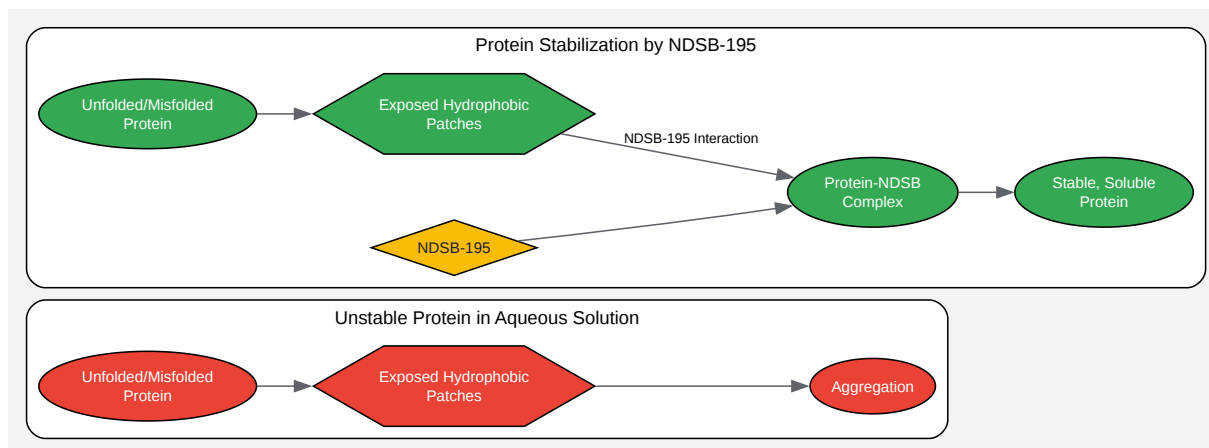
- Thaw a stored aliquot at each time point.
- Perform a validated activity assay specific to the enzyme of interest.
- Measure the enzymatic activity and compare it to the activity of a freshly prepared sample (time point 0).
- A decrease in activity over time indicates a loss of functional protein.

Visualizations



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Caption: Experimental Workflow for Long-Term Protein Stability Assessment in **NDSB-195**.



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- To cite this document: BenchChem. [Enhancing Long-Term Protein Stability with NDSB-195: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013560#long-term-storage-and-stability-of-proteins-in-ndsb-195-solutions]

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